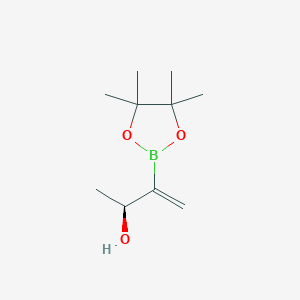
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a common motif in boronic esters, and an allylic alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of an allylic alcohol with a boronic acid or boronic ester. Common reagents include pinacolborane or bis(pinacolato)diboron. The reaction is often catalyzed by transition metals such as palladium or nickel under mild conditions.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale reactions using similar reagents and catalysts as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allylic alcohol group can undergo oxidation to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Therapeutics: Investigated for potential therapeutic applications due to its ability to form stable complexes with biological molecules.
Industry
Materials Science: Used in the synthesis of advanced materials such as polymers and nanomaterials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, while the allylic alcohol can participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester with a different structure but similar reactivity.
Allylboronic Acid Pinacol Ester: A compound with similar functional groups but different reactivity.
Uniqueness
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is unique due to its combination of a boronic ester and an allylic alcohol, providing versatility in both organic synthesis and potential biological applications.
Properties
Molecular Formula |
C10H19BO3 |
|---|---|
Molecular Weight |
198.07 g/mol |
IUPAC Name |
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C10H19BO3/c1-7(8(2)12)11-13-9(3,4)10(5,6)14-11/h8,12H,1H2,2-6H3/t8-/m0/s1 |
InChI Key |
DDOWEUHSLARCNM-QMMMGPOBSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)[C@H](C)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















